molecular formula C11H13N3O B7868955 4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B7868955
M. Wt: 203.24 g/mol
InChI Key: CEENXINFXFDREE-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a methyl group and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is typically isolated through crystallization or distillation processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the phenyl ring, resulting in the formation of dihydropyrazoles or reduced phenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are commonly employed.

Major Products Formed:

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 4-(2-methoxyphenyl)-1-methyl-1,2-dihydropyrazole.

    Substitution: Formation of 4-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine or 4-(2-nitrophenyl)-1-methyl-1H-pyrazol-5-amine.

Scientific Research Applications

4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but has a piperazine ring instead of a pyrazole ring.

    2-Methoxyphenylacetic acid: This compound has a similar methoxyphenyl group but is an acetic acid derivative.

    para-Methoxyphenylpiperazine: This compound also contains a methoxyphenyl group and is used in various pharmaceutical applications.

Uniqueness: 4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-methoxyphenyl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-11(12)9(7-13-14)8-5-3-4-6-10(8)15-2/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEENXINFXFDREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC=CC=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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